molecular formula C11H15ClO2 B060920 1-(3-Chloro-propoxymethyl)-2-methoxy-benzene CAS No. 188875-36-7

1-(3-Chloro-propoxymethyl)-2-methoxy-benzene

Cat. No. B060920
Key on ui cas rn: 188875-36-7
M. Wt: 214.69 g/mol
InChI Key: UKBFNAFIUSTHIV-UHFFFAOYSA-N
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Patent
US06051712

Procedure details

A solution of 24.6 g (0.157 mmol) of 2-methoxybenzyl chloride and 26 ml (29.4 g, 0.311 mmol) of 3-chloro-1-propanol in 150 ml of absolute DMF was treated portionwise at 10° C. within 2.5 hours with 8.4 g (0.196 mmol) of sodium hydride dispersion (55% in refined oil) and stirred at room temperature for 1 hour. Subsequently, a further 1.0 g (0.023 mmol) of sodium hydride dispersion was added at room temperature and the mixture was stirred for a further 3 hours. For the working-up, the reaction mixture was partitioned between 500 ml of water and 500 ml of ethyl acetate. The organic phase was separated. The aqueous phase was extracted four times with 250 ml of ethyl acetate each time. The combined organic phases were washed twice with 250 ml of water each time and finally the solvent was distilled off under reduced pressure. The crude product (44 g) was purified by chromatography on silica gel with a 1:2 mixture of methylene chloride and hexane as the eluent. There were obtained 25.0 g (74% of theory) of 2-methoxybenzyl 3-chloropropyl ether as a colourless oil; MS: 214. 216 (M)+.
Quantity
24.6 g
Type
reactant
Reaction Step One
Quantity
26 mL
Type
reactant
Reaction Step One
Quantity
8.4 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:10]=[CH:9][CH:8]=[CH:7][C:4]=1[CH2:5]Cl.[Cl:11][CH2:12][CH2:13][CH2:14][OH:15].[H-].[Na+]>CN(C=O)C>[Cl:11][CH2:12][CH2:13][CH2:14][O:15][CH2:5][C:4]1[CH:7]=[CH:8][CH:9]=[CH:10][C:3]=1[O:2][CH3:1] |f:2.3|

Inputs

Step One
Name
Quantity
24.6 g
Type
reactant
Smiles
COC1=C(CCl)C=CC=C1
Name
Quantity
26 mL
Type
reactant
Smiles
ClCCCO
Name
Quantity
8.4 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
[H-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for a further 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the reaction mixture was partitioned between 500 ml of water and 500 ml of ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted four times with 250 ml of ethyl acetate each time
WASH
Type
WASH
Details
The combined organic phases were washed twice with 250 ml of water each time
DISTILLATION
Type
DISTILLATION
Details
finally the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product (44 g) was purified by chromatography on silica gel with a 1:2 mixture of methylene chloride and hexane as the eluent

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClCCCOCC1=C(C=CC=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 25 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 74170.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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